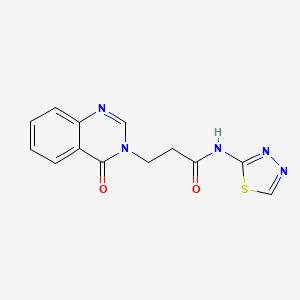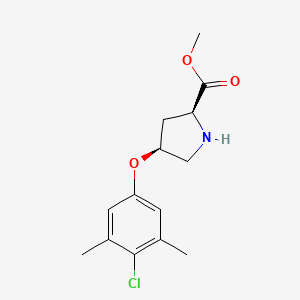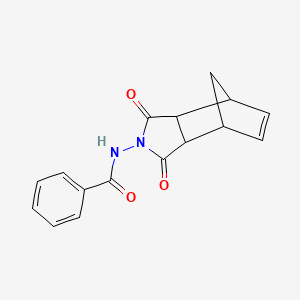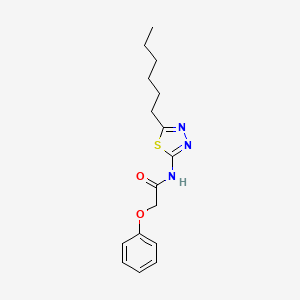![molecular formula C29H29ClF5N3O4 B12478464 N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide is a complex organic compound that features a combination of chlorinated, fluorinated, and ethoxylated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3,4,5,6-pentafluorobenzene with piperazine under controlled conditions to form the pentafluorophenylpiperazine intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce the chlorine atom at the desired position on the aromatic ring.
Coupling Reaction: The chlorinated intermediate is then coupled with 3,4,5-triethoxybenzoic acid or its derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its fluorinated and chlorinated aromatic rings may impart unique properties to materials, such as increased thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
- N-{3-Chloro-4-[4-(2,3,4,5-tetrafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
Uniqueness
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C29H29ClF5N3O4 |
|---|---|
Poids moléculaire |
614.0 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C29H29ClF5N3O4/c1-4-40-20-13-16(14-21(41-5-2)28(20)42-6-3)29(39)36-17-7-8-19(18(30)15-17)37-9-11-38(12-10-37)27-25(34)23(32)22(31)24(33)26(27)35/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,36,39) |
Clé InChI |
SMBSWTBQCANXJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)


methanone](/img/structure/B12478417.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)

![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)

![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
